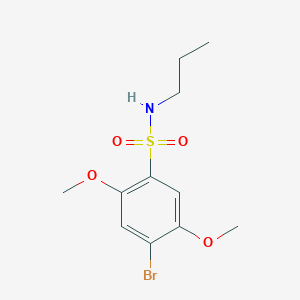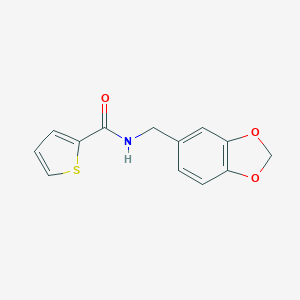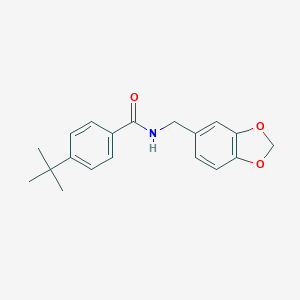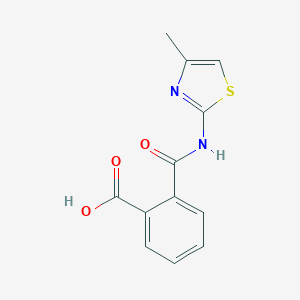
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide, also known as Br-DMPEA-NPS, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic derivative of the naturally occurring compound mescaline, which is found in certain cacti. Br-DMPEA-NPS has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide is not well understood. However, it is believed to interact with serotonin receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. This compound may also interact with dopamine receptors, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have psychoactive effects similar to mescaline, which include altered perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide in lab experiments is its structural similarity to mescaline, which allows for the study of the structure-activity relationship of phenethylamines. It can also be used as a reference standard in the development of analytical methods for the detection and quantification of mescaline in biological samples.
One limitation of using this compound in lab experiments is its potential for psychoactive effects, which may interfere with the interpretation of results. It is also important to note that the effects of this compound on humans are not well studied, and caution should be taken when handling and using this compound.
Direcciones Futuras
For research on 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide include the study of its effects on serotonin and dopamine receptors in the brain, as well as its potential applications in the development of new psychoactive substances. It may also be useful in the study of the structure-activity relationship of phenethylamines and their effects on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
This compound is a synthetic derivative of mescaline with potential applications in scientific research. It can be synthesized using a multi-step process and has potential applications in the study of the structure-activity relationship of phenethylamines. While its exact mechanism of action and biochemical and physiological effects are not well understood, further research is needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. The second step involves the reduction of the nitro group in the presence of a reducing agent to form 2,5-dimethoxy-beta-phenethylamine. The final step involves the reaction of 2,5-dimethoxy-beta-phenethylamine with propylsulfonyl chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide has potential applications in scientific research due to its structural similarity to mescaline, which is known to have psychoactive effects. This compound can be used as a reference standard in the development of analytical methods for the detection and quantification of mescaline in biological samples. It can also be used to study the structure-activity relationship of phenethylamines and their effects on the central nervous system.
Propiedades
Fórmula molecular |
C11H16BrNO4S |
|---|---|
Peso molecular |
338.22 g/mol |
Nombre IUPAC |
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO4S/c1-4-5-13-18(14,15)11-7-9(16-2)8(12)6-10(11)17-3/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
FLKKGLGFDFTTQK-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)



![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)


